
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol, also known as PETT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PETT belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to protect dopaminergic neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol exerts its biological effects through various pathways, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high potency, specificity, and selectivity. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is also relatively easy to synthesize and purify. However, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has certain limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol. One direction is to further investigate the mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential targets in various diseases. Another direction is to optimize the synthesis method of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol to improve its yield and purity. Additionally, studies can be conducted to evaluate the pharmacokinetics and pharmacodynamics of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol in vivo, which can provide valuable information for its potential clinical applications. Finally, the development of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability can also be explored.
In conclusion, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a promising compound with potential therapeutic applications in various diseases. Its diverse biological activities and relatively simple synthesis method make it an attractive target for scientific research. Further studies are needed to fully understand the mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential clinical applications.
Synthesemethoden
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process involving the reaction between 2-phenylethylamine and 2-bromo-1-propanol, followed by the condensation of the resulting product with thiosemicarbazide and sodium ethoxide. The final product is obtained after cyclization and deprotection reactions. The purity of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPAFCPKLMQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
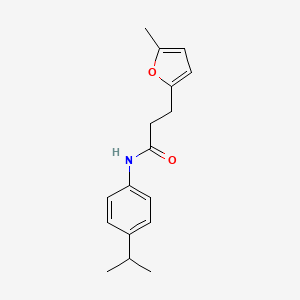

![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
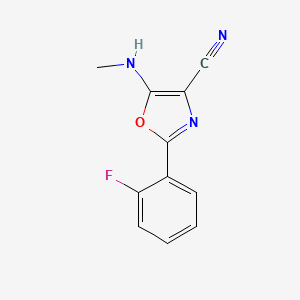

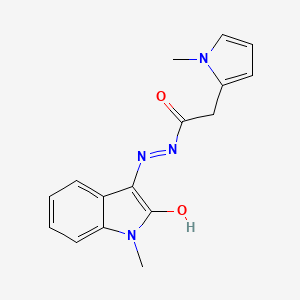
![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
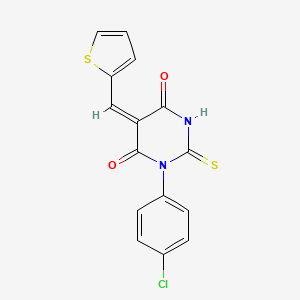
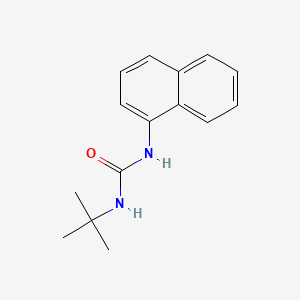
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)